N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a hybrid molecule combining an indole and coumarin scaffold linked via an acetamide bridge. Its structural complexity arises from the 4-chloro-substituted indole moiety and the 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group. The compound’s synthesis likely involves multi-step reactions, including amide bond formation and functional group modifications, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C24H23ClN2O5 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C24H23ClN2O5/c1-14-15-7-8-20(30-2)23(31-3)22(15)32-24(29)17(14)13-21(28)26-10-12-27-11-9-16-18(25)5-4-6-19(16)27/h4-9,11H,10,12-13H2,1-3H3,(H,26,28) |
InChI Key |
BIOVUDKXQMHMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the synthesis of the chromenone derivative. These intermediates are then coupled through an acetamide linkage.
Indole Derivative Synthesis: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chromenone Derivative Synthesis: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and chromenone moieties can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Based Acetamide Derivatives
Key Compounds:
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k)
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l)
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m)
Comparison:
Analysis: The target compound’s ethyl spacer and coumarin moiety differentiate it from 10j–10m, which have direct aryl/heteroaryl attachments.
Coumarin-Based Acetamide Derivatives
Key Compound:
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Comparison:
Heterocyclic Acetamide Derivatives
Key Compounds:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Comparison:
Analysis : The morpholine derivatives exhibit simpler synthesis (58% yield) but lack the conjugated π-system of indole-coumarin hybrids, which could reduce bioavailability or target specificity .
Physical and Spectroscopic Properties
Key Compound:
- 2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
Comparison:
| Property | Target Compound (Estimated) | 2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide |
|---|---|---|
| Molecular Weight | ~450–500 | 328.79 |
| Density | ~1.3 g/cm³ | 1.24 g/cm³ |
| Boiling Point | ~600°C | 567.3°C |
Analysis : The target compound’s higher molecular weight and additional methoxy groups likely increase its melting point and reduce volatility compared to the simpler indole-acetamide .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound consists of an indole moiety and a coumarin derivative, which are known for their diverse biological activities. The presence of the chloro group and methoxy substituents enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of coumarins, including compounds similar to this compound, exhibit antimicrobial properties . A study evaluating various coumarin derivatives found that certain modifications significantly improved their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.23 | Bacillus cereus |
| Compound B | 0.47 | E. coli |
| N-[2-(4-chloro... | TBD | TBD |
Anticancer Properties
The compound's structural components suggest potential anticancer activity . Studies have shown that similar coumarin derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, they target pathways involving TGF-β signaling, which is crucial in tumor progression and metastasis .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antifibrotic Effects : A study highlighted the antifibrotic properties of coumarin derivatives, demonstrating their ability to inhibit collagen accumulation in renal cells .
- Toxicological Studies : Investigations into the metabolic pathways indicate that compounds with similar structures might produce reactive metabolites that can cause toxicity through enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
